5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. Key structural attributes include:
- Triazole substituent: The 1,2,3-triazole group at position 5 of the oxadiazole is substituted with a 3-chloro-4-methoxyphenyl group and a methyl group.
- Aryl substituents: A 2-ethoxyphenyl group is attached at position 3 of the oxadiazole, contributing steric bulk and electronic effects.
The chloro and alkoxy groups likely influence solubility, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-4-28-16-8-6-5-7-14(16)19-22-20(29-24-19)18-12(2)26(25-23-18)13-9-10-17(27-3)15(21)11-13/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNEVQZBBJBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the structural features of triazoles and oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16ClN5O3
- Molecular Weight : 367.78 g/mol
- CAS Number : 932976-16-4
- Structural Features : The compound contains a triazole ring and an oxadiazole moiety, which are linked to aromatic phenyl groups. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and oxadiazole moieties. For instance:
- In vitro Studies : Compounds similar to the target molecule have shown significant activity against various bacterial strains. For example, derivatives with triazole rings demonstrated inhibition against Mycobacterium tuberculosis by targeting the DprE1 enzyme with IC50 values ranging from 2.2 to 3.0 μM . This suggests that the target compound may also exhibit similar antimicrobial properties.
Anticancer Activity
The potential anticancer effects of triazole and oxadiazole derivatives have been documented:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In particular, studies on related compounds indicate they can modulate pathways involved in tumor growth and metastasis .
| Compound | IC50 (μM) | Target |
|---|---|---|
| BOK-2 | 2.2 | DprE1 |
| BOK-3 | 3.0 | DprE1 |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds suggest that the target molecule may also possess such activity:
- In vitro Evaluation : Compounds with similar structures have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory conditions, indicating their potential as anti-inflammatory agents .
Case Study 1: Triazole Derivatives in Antimycobacterial Research
A study involving a series of 1,2,3-triazole derivatives demonstrated their effectiveness against M. tuberculosis. These compounds were tested for their ability to inhibit the DprE1 enzyme crucial for bacterial cell wall synthesis. The results indicated that modifications in the phenyl substituents significantly affected their inhibitory potency .
Case Study 2: Oxadiazole Derivatives in Cancer Research
Research on oxadiazole derivatives has shown promising results in inhibiting cancer cell lines. The mechanisms identified include apoptosis induction and disruption of cellular signaling pathways essential for cancer cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with similar triazole-oxadiazole derivatives:
*Calculated based on analogous structures.
Substituent Impact on Physicochemical Properties
- Halogen Effects: The target compound’s 3-chloro group may enhance lipophilicity (logP) compared to fluoro-substituted analogues (e.g., ’s logP = 3.57). Chloro groups also influence crystal packing; and highlight that Cl vs. Br substitutions yield isostructural crystals with minor packing adjustments .
- Alkoxy Groups : The 2-ethoxyphenyl and 4-methoxyphenyl substituents increase steric hindrance and electron-donating effects compared to simpler aryl groups. Ethoxy groups (e.g., in ’s G026-0617) typically reduce melting points due to reduced symmetry .
Spectroscopic and Crystallographic Trends
- IR Spectroscopy : The target compound’s C=N stretch (~1596 cm⁻¹) aligns with triazole-oxadiazole hybrids (: 1596 cm⁻¹). The C-Cl stretch (~702 cm⁻¹) matches chlorophenyl analogues .
- NMR : Expected aromatic protons (δ 6.8–7.3 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and methoxy CH₃ (δ ~3.8 ppm) are consistent with and .
- Crystallography : Triazole-oxadiazole hybrids (e.g., ’s compounds 4 and 5) often adopt planar conformations with triclinic (P 1) symmetry. Halogen substitutions (Cl vs. F) minimally alter unit cell parameters but affect intermolecular interactions .
Q & A
Q. What are the optimal synthetic routes for this compound to achieve high yield and purity?
The synthesis involves cyclization reactions to form the oxadiazole and triazole rings. Key steps include:
- Using phosphorus oxychloride or thionyl chloride to activate amidoxime precursors for oxadiazole formation .
- Microwave-assisted reactions (e.g., 300 W for 5–6 minutes) to enhance reaction efficiency, achieving yields up to 72% in analogous compounds .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate the target compound .
Example Optimization Table for Analogous Compounds
| Precursor | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Amidoxime derivatives | DMF | POCl₃ | 68–75% | |
| Hydrazine derivatives | Ethanol | Microwave irradiation | 61–72% |
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxadiazole at 1600–1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₁₉ClN₄O₃: 410.12) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Validating results with orthogonal assays (e.g., combining fluorescence and calorimetry for enzyme inhibition) .
- Reporting detailed experimental conditions (pH, solvent, cell passage number) to enable cross-study comparisons .
Q. What methodologies support structure-activity relationship (SAR) studies?
- Analog Synthesis : Modifying substituents (e.g., replacing 2-ethoxyphenyl with fluorophenyl) to assess activity trends .
- QSAR Modeling : Using descriptors like logP, polar surface area, and topological indices to correlate structure with bioactivity .
- Crystallography : Resolving ligand-target co-crystal structures (e.g., with kinases) to identify binding motifs .
Q. What strategies improve solubility and formulation for in vivo studies?
- Salt Formation : Reacting with HCl or sodium acetate to enhance aqueous solubility .
- Nanoparticle Encapsulation : Using PLGA or liposomes for controlled release .
- pKa Determination : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) to guide pH-adjusted formulations .
Example pKa Data from Analogous Compounds
| Compound | Solvent | pKa | Reference |
|---|---|---|---|
| Triazole-oxadiazole hybrid | Isopropyl alcohol | 8.2 | |
| Pyrazole derivative | DMF | 7.9 |
Q. How can in silico methods predict metabolic stability?
- CYP450 Metabolism Prediction : Tools like StarDrop or MetaSite identify vulnerable sites (e.g., demethylation of methoxy groups) .
- MD Simulations : GROMACS or AMBER models assess binding stability over 100-ns trajectories .
- ADMET Profiling : SwissADME or ProTox-II predict bioavailability, toxicity, and blood-brain barrier penetration .
Methodological Notes
- Avoid Commercial Sources : Reliable synthesis protocols are preferred over vendor-provided data .
- Data Reproducibility : Detailed spectral data (e.g., NMR coupling constants) must be included in supplementary materials .
- Ethical Reporting : Negative results (e.g., low bioactivity) should be disclosed to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
